molecular formula C13H14BrNO B112808 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde CAS No. 587828-65-7

5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde

Cat. No. B112808
M. Wt: 280.16 g/mol
InChI Key: JMURJBYJRCEVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde” is a derivative of 1H-Indole-3-carbaldehyde . The indole family, including 1H-Indole-3-carbaldehyde and its derivatives, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . For instance, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole 47 was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde 1 and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 46 in EtOH/pipridine (Pip) .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives, including “5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde”, have been used in multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Crystallographic and Molecular Structure Analysis

5-Bromo-1H-indole-3-carbaldehyde and its derivatives have been studied for their crystallographic properties. One such derivative, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, forms molecular pairs linked by hydrogen bonds, creating ribbons in its crystal structure (Ali, Halim, & Ng, 2005).

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of compounds derived from 5-bromo-1H-indole-3-carbaldehyde. A study describes the synthesis of a compound through a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde and provides insights into its molecular structure using X-ray diffraction and Hirshfeld surface analysis (Barakat et al., 2017).

Chemical Synthesis and Application

In the field of chemical synthesis, 5-bromo-1H-indole-3-carbaldehyde has been used as a precursor for the synthesis of various gamma-carboline derivatives. These derivatives are obtained through palladium-catalyzed intramolecular annulation of alkynes, demonstrating the compound's utility in organic synthesis (Zhang & Larock, 2003).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-bromo-1H-indole-3-carbaldehyde have been synthesized and evaluated for potential anticonvulsant activity. This research highlights the compound's relevance in the development of new therapeutic agents (Gautam, Gupta, & Yogi, 2021).

Marine Natural Products

The compound has also been identified in marine natural products. It was isolated from the marine sponge Smenospongia sp., along with other indole derivatives, indicating its presence in natural sources (McKay, Carroll, Quinn, & Hooper, 2002).

Heterogeneous Catalysis

Research on Pd(II)/polyoxometalate catalysts for Suzuki–Miyaura reactions includes the synthesis of derivatives involving 5-bromo-1H-indole-3-carbaldehyde. These studies contribute to the understanding of catalytic processes in organic synthesis (Hou et al., 2021).

Future Directions

Indole derivatives, including “5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMURJBYJRCEVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde
Reactant of Route 3
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde
Reactant of Route 6
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde

Citations

For This Compound
1
Citations
J Ueda, S Harada, A Kanda, H Nakayama… - The Journal of …, 2020 - ACS Publications
… Prepared according to general procedure C using 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde and isolated as a yellow oil (531 mg, 58% yield, 2.3 mmol scale) (column condition; …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.